molecular formula C18H14N2 B1202511 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole CAS No. 42268-60-0

2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

Cat. No.: B1202511
CAS No.: 42268-60-0
M. Wt: 258.3 g/mol
InChI Key: VJRPHCDQRJAVSR-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety data for 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole indicates that it may be harmful if swallowed. Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

The primary target of 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is the alpha-1 adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including vascular resistance, cardiac output, and neurotransmitter release from sympathetic nerves.

Mode of Action

The compound interacts with its target, the alpha-1 adrenergic receptor, by binding to it. This binding inhibits the specific [3H]prazosin binding to the receptor

Biochemical Analysis

Biochemical Properties

2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with α-adrenergic receptors, which are crucial in regulating vascular tone and blood pressure . The nature of these interactions often involves binding to the active sites of these enzymes or receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in hepatocellular carcinoma cells by increasing cleaved caspase 3 protein levels . This indicates its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as seen in its apoptotic effects on cancer cells . The compound’s interaction with α-adrenergic receptors also highlights its role in modulating vascular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to maintain its stability under controlled conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have also been noted, particularly in in vitro studies where prolonged exposure led to sustained apoptotic activity in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits therapeutic effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in various tissues, impacting its therapeutic and toxicological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with naphthaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-ylmethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(Naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole: A related compound with a similar naphthalen-1-ylmethyl substituent.

    Naphthalen-1-ylmethyl-2-imidazoline: Another related compound with an imidazoline ring.

Uniqueness: 2-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthalen-1-ylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(naphthalen-1-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-9-15-13(6-1)7-5-8-14(15)12-18-19-16-10-3-4-11-17(16)20-18/h1-11H,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRPHCDQRJAVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195098
Record name 2-(1-Naphthylmethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42268-60-0
Record name 2-(1-Naphthylmethyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042268600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Naphthylmethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2- (1-naphthylmethyl) benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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